2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole
Overview
Description
2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole is a chemical compound . It is available for purchase for pharmaceutical testing .
Synthesis Analysis
A novel series of benzimidazole derivatives, including 2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole, were designed and synthesized . These compounds were evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitors . Another study reported a rapid practical process for the synthesis of 2,4,5-trisubstituted-imidazoles from readily available starting materials .Scientific Research Applications
Antimicrobial Applications
- Antimicrobial Additives in Coatings and Inks : A study by El‐Wahab et al. (2015) demonstrated that compounds related to 2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole, when incorporated into polyurethane varnishes and printing ink pastes, exhibited significant antimicrobial effects.
- Synthesis of Novel Imidazoles for Antimicrobial Applications : Narwal et al. (2012) investigated the synthesis of various imidazole derivatives, including those similar to the compound , for potential use as antimicrobial agents (Narwal et al., 2012).
- Anti-Cancer Activity : Karam and Hessoon (2021) researched the preparation and anti-cancer activity of compounds including 2-((E)-(1H-benzo[d]imidazol-2-yl)diazenyl)-4-(((4-bromophenyl)imino)methyl)phenol, a related compound, showing promising results against breast cancer cells (Karam & Hessoon, 2021).
Chemical Synthesis and Characterization
- Synthesis and Characterization : Cozzi and Pillan (1988) described the synthesis of 2-(1H-imidazol-1-yl)-4H-1-benzothiopyran-4-ones, compounds related to the targeted compound, and discussed their chemical properties (Cozzi & Pillan, 1988).
- Photophysical Properties : Lin et al. (2016) synthesized new Ir(III) complexes using ligands related to 2-(4-bromophenyl)-1H-benzo[d]imidazole, analyzing their structures and photophysical properties (Lin et al., 2016).
Pharmaceutical and Medicinal Chemistry
- Cardiac Electrophysiological Activity : Morgan et al. (1990) explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, demonstrating their potential as class III agents (Morgan et al., 1990).
properties
IUPAC Name |
2-(4-bromophenyl)-6-methylsulfonyl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c1-20(18,19)11-6-7-12-13(8-11)17-14(16-12)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCIXSXAQCFYCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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